4-Methyl-1-hydrazinophthalazine hydrochloride
CAS No.: 63868-76-8
Cat. No.: VC2504071
Molecular Formula: C9H11ClN4
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63868-76-8 |
|---|---|
| Molecular Formula | C9H11ClN4 |
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | (4-methylphthalazin-1-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H |
| Standard InChI Key | LDKCZGWQXZVGNN-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C2=CC=CC=C12)NN.Cl |
| Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)NN.Cl |
Introduction
4-Methyl-1-hydrazinophthalazine hydrochloride is a chemical compound with the molecular formula C₉H₁₁ClN₄ and a molecular weight of 210.66 g/mol . It is a derivative of phthalazine, a heterocyclic aromatic organic compound. The compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.
Structural Information
-
Molecular Formula: C₉H₁₁ClN₄
-
SMILES: CC1=NN=C(C2=CC=CC=C12)NN.Cl
-
InChI: InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H
-
InChIKey: LDKCZGWQXZVGNN-UHFFFAOYSA-N
-
CAS Number: 63868-76-8
Synthesis and Preparation
The synthesis of hydrazinophthalazine derivatives often involves multiple steps, including reduction, bromination, cyclization, substitution, and acidification . For 4-Methyl-1-hydrazinophthalazine hydrochloride, specific synthesis details are not widely documented, but it is likely prepared through similar methods involving the introduction of a methyl group and hydrazine functionality to the phthalazine ring, followed by hydrochloride salt formation.
Suppliers and Availability
4-Methyl-1-hydrazinophthalazine hydrochloride is available from various chemical suppliers. For instance, ECHEMI lists numerous suppliers and manufacturers for this compound .
Research Findings and Future Directions
Research on hydrazinophthalazine derivatives is ongoing, with a focus on exploring their chemical properties and biological activities. Future studies could investigate the specific antimicrobial efficacy of 4-Methyl-1-hydrazinophthalazine hydrochloride and its potential as a lead compound for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume